molecular formula C17H6F28O3 B15092358 1H,1H,7H-Perfluoroheptyl 1H,1H,9H-perfluorononyl carbonate

1H,1H,7H-Perfluoroheptyl 1H,1H,9H-perfluorononyl carbonate

Katalognummer: B15092358
Molekulargewicht: 790.18 g/mol
InChI-Schlüssel: WQIJTIOMGSRPRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H,1H,7H-Perfluoroheptyl 1H,1H,9H-perfluorononyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and low surface energy to the molecule. These properties make it valuable in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H,7H-Perfluoroheptyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of perfluoroheptyl alcohol with perfluorononyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1H,1H,7H-Perfluoroheptyl 1H,1H,9H-perfluorononyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1H,1H,7H-Perfluoroheptyl 1H,1H,9H-perfluorononyl carbonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H,1H,7H-Perfluoroheptyl 1H,1H,9H-perfluorononyl carbonate involves its interaction with various molecular targets. The fluorinated segments of the molecule interact with hydrophobic regions of target molecules, enhancing their stability and resistance to degradation. The carbonate group can undergo hydrolysis, releasing perfluoroheptyl alcohol and perfluorononyl alcohol, which can further interact with biological or chemical systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1H,1H,7H-Perfluoroheptyl 1H,1H,9H-perfluorononyl carbonate is unique due to its carbonate group, which imparts different reactivity and stability compared to methacrylate and acrylate analogs. This makes it particularly useful in applications requiring high thermal stability and chemical resistance .

Eigenschaften

Molekularformel

C17H6F28O3

Molekulargewicht

790.18 g/mol

IUPAC-Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate

InChI

InChI=1S/C17H6F28O3/c18-3(19)8(26,27)12(34,35)14(38,39)10(30,31)6(22,23)1-47-5(46)48-2-7(24,25)11(32,33)15(40,41)17(44,45)16(42,43)13(36,37)9(28,29)4(20)21/h3-4H,1-2H2

InChI-Schlüssel

WQIJTIOMGSRPRP-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.